IMPDH2 Enzyme Inhibition: 3,4-Diaminopyridin-2-ol Shows Sub-Micromolar Ki, a Profile Absent in 4-Aminopyridine
3,4-Diaminopyridin-2-ol demonstrates direct inhibition of human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in purine nucleotide biosynthesis. The reported inhibition constants (Ki) are 240 nM, 430 nM, and 440 nM under various substrate conditions. [1] In contrast, 4-aminopyridine, a commonly confused analog, has no reported activity against IMPDH2 in major public databases like ChEMBL or BindingDB. This establishes a clear functional differentiation where 3,4-diaminopyridin-2-ol can serve as a starting point for IMPDH-targeting probes or therapeutics, while 4-aminopyridine cannot.
| Evidence Dimension | IMPDH2 Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM, 430 nM, 440 nM (depending on substrate) |
| Comparator Or Baseline | 4-Aminopyridine: No reported IMPDH2 inhibitory activity |
| Quantified Difference | Qualitative difference (active vs. inactive) |
| Conditions | In vitro enzymatic assay using IMP and NAD substrates |
Why This Matters
This activity profile uniquely positions 3,4-diaminopyridin-2-ol as a potential lead for developing IMPDH inhibitors for cancer or immunosuppression, a feature absent in simpler aminopyridines.
- [1] BindingDB. Affinity Data for BDBM50421763. Ki: 240 nM, 430 nM, 440 nM against IMPDH2. http://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Inosine-5'-monophosphate+dehydrogenase+2&reactant2=BDBM50421763&column=ki&startPg=0&Increment=50&submit=Search View Source
